N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Description
N-[2-(Dimethylamino)ethyl]-2-piperazin-1-ylacetamide is a tertiary amine-containing acetamide derivative with the molecular formula C₁₀H₂₂N₄O and a molecular weight of 214.31 g/mol . Its structure comprises a piperazine ring linked to an acetamide backbone, which is further substituted with a dimethylaminoethyl group. The compound’s CAS registry number is 887833-64-9, and it has been commercially available through suppliers like Santa Cruz Biotechnology (product code: sc-330776) in quantities up to 500 mg .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQJRWGVWUMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Haloacetyl Intermediates
The most widely documented method for synthesizing piperazinyl acetamides involves reacting piperazine with haloacetyl derivatives. For N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, this typically proceeds via a two-step process:
- Formation of the Haloacetyl Precursor : A dimethylaminoethylamine derivative is acylated with chloroacetyl chloride to yield N-(2-(dimethylamino)ethyl)-2-chloroacetamide.
- Piperazine Substitution : The chloroacetamide intermediate reacts with piperazine in a nucleophilic substitution reaction, displacing the chloride with the piperazinyl group.
The European Patent EP1517900B1 details analogous reactions for N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide, demonstrating that molar ratios of piperazine to haloacetyl precursor between 1:1 and 6:1 are optimal. For example, a 1:1 ratio in isopropanol at reflux for 21 hours yielded 62% of the adduct. Adjusting the ratio to 3:1 reduced reaction time to 2 hours but maintained a 28% yield, suggesting trade-offs between stoichiometry and efficiency.
One-Pot Synthesis Strategies
Recent advancements propose one-pot methodologies to streamline synthesis. A mixture of dimethylaminoethylamine, chloroacetyl chloride, and piperazine in a polar aprotic solvent like dimethylformamide (DMF) enables sequential acylation and substitution without isolating intermediates. This approach reduces purification steps but requires precise control of reaction conditions to avoid side products such as over-alkylated piperazine derivatives.
Optimization of Reaction Conditions
Solvent Systems
Solvent choice significantly impacts reaction kinetics and yield. Data from EP1517900B1 reveals the following trends for analogous compounds:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Isopropanol | 21 | 62 |
| Isopropanol/H2O | 4 | 17 |
| Water | 21 | 7 |
Isopropanol alone provided the highest yield (62%) due to its ability to solubilize both piperazine and the hydrophobic acetamide precursor. Mixed solvents like isopropanol/water accelerated reactions but reduced yields, likely due to hydrolysis of the chloroacetamide intermediate.
Acid Catalysis
The addition of hydrochloric acid (HCl) influences reaction pathways. In stepwise syntheses, 2–2.5 equivalents of HCl increased reaction rates by protonating piperazine, enhancing its nucleophilicity. However, excessive acid (3 equivalents) led to diminished yields (7%) due to competing degradation reactions.
Purification and Crystallization
Extraction Techniques
Post-reaction mixtures often require extraction to remove unreacted piperazine and by-products. Ethyl acetate and toluene are preferred for their high partition coefficients:
| Solvent | Extraction Efficiency |
|---|---|
| Toluene | ++ (70°C) |
| Ethyl Acetate | + (room temperature) |
| Methanol | -- |
Toluene at elevated temperatures (70°C) achieved "very good" extraction efficiency, while methanol was unsuitable due to miscibility with aqueous phases.
Crystallization Protocols
Crystallization from toluene or n-butanol produced high-purity this compound. The European patent reports that toluene yielded well-defined crystals with minimal impurities, whereas n-butanol required multiple recrystallization steps.
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 110–112°C |
| Boiling Point | 411.2±45.0°C |
| Density | 1.1±0.1 g/cm³ |
These data correlate with structurally similar compounds like N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide (CAS 5294-61-1), underscoring the reproducibility of synthetic methods.
Challenges and Mitigation Strategies
By-Product Formation
Over-alkylation of piperazine is a common issue, producing bis-acetamide derivatives. Using a 3:1 molar excess of piperazine suppresses this side reaction but necessitates rigorous post-synthesis purification.
Hydrolytic Degradation
The chloroacetamide intermediate is susceptible to hydrolysis in aqueous solvents. Anhydrous conditions and inert atmospheres (e.g., nitrogen) minimize degradation, improving overall yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 62 | ≥95 | High |
| One-Pot Synthesis | 45 | 85 | Moderate |
| Acid-Catalyzed | 17–28 | 90 | Low |
Stepwise synthesis remains the gold standard for industrial-scale production due to its reliability and high purity. One-pot methods, while faster, require additional optimization for large-scale applications.
Chemical Reactions Analysis
Functionalization of the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution and addition reactions due to its secondary amine groups.
Alkylation Reactions
The piperazine nitrogen reacts with alkyl halides or benzyl halides under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | Dry acetone, K₂CO₃, 25°C | N-Benzyl-piperazine derivative | 85–93% | |
| 4-Fluorobenzyl chloride | DCM, Et₃N, 0°C | 4-Fluorobenzyl-substituted analog | 78% |
Sulfonylation Reactions
Sulfonyl chlorides react selectively with the piperazine nitrogen:
Modification of the Acetamide Group
The acetamide carbonyl group participates in hydrolysis and condensation reactions.
Hydrolysis
-
Acidic Hydrolysis : Treatment with HCl (6N) at reflux yields 2-(piperazin-1-yl)acetic acid, though this reaction risks decomposing the dimethylaminoethyl group .
-
Basic Hydrolysis : NaOH/EtOH under heating produces sodium carboxylate intermediates, which are less commonly reported due to side reactions .
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms imine derivatives, though this pathway remains theoretical for this compound .
Quaternization of the Dimethylamino Group
The tertiary amine in the dimethylaminoethyl side chain can undergo quaternization with methyl iodide or alkyl halides:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Methyl iodide | MeCN, 60°C | Quaternary ammonium salt | Enhanced water solubility | |
| Ethyl bromide | DMF, RT | Ethylated derivative | Potential ion-pair complexes |
Metal Coordination Complexes
The piperazine and acetamide groups may act as ligands for transition metals:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting .
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the piperazine-acetamide bond, forming dimethylaminoethylamine and piperazine fragments .
Comparative Reactivity Table
| Reaction Type | Reactivity (Piperazine vs. Acetamide) | Selectivity Notes |
|---|---|---|
| Alkylation | Piperazine > Acetamide | Piperazine N-H more nucleophilic |
| Sulfonylation | Piperazine exclusively | No reaction observed at acetamide carbonyl |
| Hydrolysis | Acetamide > Piperazine | Acidic conditions favor acetamide cleavage |
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide is characterized by the molecular formula and a molecular weight of 214.31 g/mol. The compound's structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Antiallergic Activity
A series of derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for their antiallergic properties. One derivative demonstrated an IC50 value of 310 nM for inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating significant potential for treating allergic reactions .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related piperazine derivatives. For example, derivatives synthesized from N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide showed promising results in animal models for epilepsy. Several compounds exhibited activity in the maximal electroshock (MES) test, highlighting their potential as new antiepileptic drugs .
Antidepressant Development
Research has indicated that compounds structurally related to this compound may serve as precursors for novel antidepressants. The synthesis pathways explored include metal-catalyzed reactions that yield high-purity products suitable for further biological evaluation .
Tankyrase Inhibition
Another area of interest is the use of this compound as a scaffold for developing tankyrase inhibitors, which have implications in cancer treatment due to their role in regulating Wnt signaling pathways .
Antiallergic Activity Case Study
In a controlled study assessing the antiallergic effects of synthesized compounds, it was found that while some derivatives exhibited activity in passive foot anaphylaxis assays, none were effective at higher doses in guinea pig models . This underscores the need for further optimization of compound structures to enhance efficacy.
Anticonvulsant Activity Case Study
In an evaluation of anticonvulsant efficacy using various animal models, one compound showed significant protective effects in the MES test with an ED50 value indicating moderate potency compared to established antiepileptic drugs like phenytoin . This suggests that further development could yield viable therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of its target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Phenethyl vs. Dimethylaminoethyl Groups: The phenethyl substituent in N-(2-phenylethyl)-2-piperazin-1-ylacetamide introduces aromaticity and bulkiness, likely enhancing lipophilicity (logP) compared to the dimethylaminoethyl group in the target compound. This may influence blood-brain barrier penetration .
- Chloro-Methylphenyl Substitution : The 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide analogue incorporates a halogenated aryl group, which could improve receptor binding affinity but may also increase toxicity risks .
Reactivity and Functional Performance
Table 2: Comparative Reactivity and Physicochemical Data
Key Insights:
- This suggests that the dimethylaminoethyl group in the target compound may enhance electron-donating capacity in analogous applications .
Biological Activity
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, a compound with the molecular formula CHNO and a molecular weight of 214.31 g/mol, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a dimethylaminoethyl group, which enhances its ability to penetrate biological membranes. The synthesis typically involves the reaction of piperazine with 2-chloro-N-(2-dimethylaminoethyl)acetamide in organic solvents like dichloromethane or ethanol under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the product.
This compound acts primarily by modulating the activity of specific proteins within cells. The dimethylaminoethyl moiety facilitates cellular uptake, allowing the compound to interact with various molecular targets, including enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For instance, studies have shown that compounds incorporating similar piperazine structures can inhibit Bcr-Abl kinase activity, which is crucial in certain types of leukemia. Some derivatives have demonstrated IC values comparable to established drugs like Imatinib .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Target | IC (µM) |
|---|---|---|
| 8d | Bcr-Abl | 0.18 |
| 8h | Bcr-Abl | 0.74 |
| 10u | Bcr-Abl | 0.74 |
| Imatinib | Bcr-Abl | 0.074 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may exhibit antidepressant-like effects, potentially through interactions with neurotransmitter systems . Its ability to cross the blood-brain barrier due to its lipophilicity enhances its therapeutic potential in treating mood disorders.
Case Studies and Research Findings
- Inhibition of Kinases : A study evaluated a series of compounds similar to this compound for their inhibitory effects on kinases involved in cancer progression. Several compounds showed potent activity against Bcr-Abl with sub-micromolar IC values, indicating strong potential for development as anticancer agents .
- Toxicity Evaluation : In vitro studies assessed the cytotoxicity of related compounds on Vero cells (a normal epithelial cell line). The results indicated that while some compounds exhibited concentration-dependent toxicity, they maintained over 80% cell viability at lower concentrations (up to 100 µg/mL), suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds within target proteins, highlighting the importance of structural features in enhancing biological activity. The introduction of specific side chains was shown to improve interactions with target sites significantly .
Q & A
Q. What documentation is required for non-clinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
